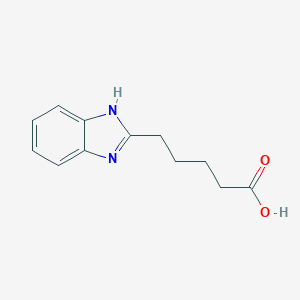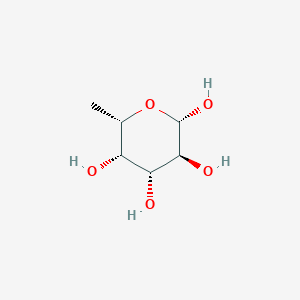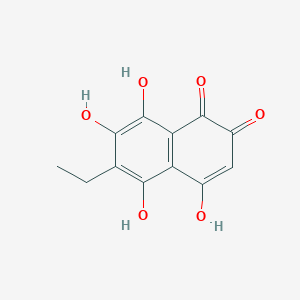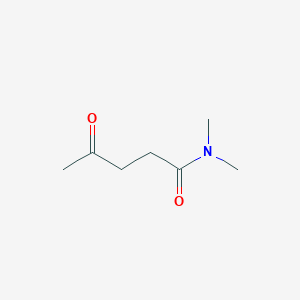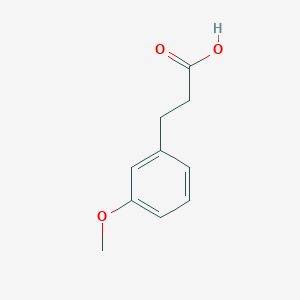
3-(3-メトキシフェニル)プロピオン酸
概要
説明
3-(3-メトキシフェニル)プロピオン酸は、分子式C10H12O3を持つ有機化合物です。フェニルプロピオン酸ファミリーに属し、ベンゼン環にメトキシ基が結合しているのが特徴です。 この化合物は、医薬品や化学合成など、さまざまな分野で応用されていることで知られています .
2. 製法
合成経路と反応条件
3-(3-メトキシフェニル)プロピオン酸は、対応する不飽和酸を、活性炭担持パラジウムを触媒とし、水素ガス(H2)を還元剤として用いる触媒還元反応によって合成できます . 反応条件は、通常、効率的な変換を確実にするために、適度な温度と圧力を用います。
工業的製造方法
工業的には、3-(3-メトキシフェニル)プロピオン酸の製造は、同様の合成経路に従いますが、より大規模に行われます。 連続フローリアクターや最適化された反応条件を使用することで、この化合物を効率的かつ費用対効果の高い方法で生産できます .
科学的研究の応用
3-(3-Methoxyphenyl)propionic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role as a human endogenous metabolite and its interactions with biological systems.
Safety and Hazards
3-(3-Methoxyphenyl)propionic acid is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It should be stored away from strong oxidizing agents and in cool, dry conditions in well-sealed containers .
将来の方向性
Future research directions could include investigating the absorption, metabolism, and tissue accumulation of 3-(3-Methoxyphenyl)propionic acid in Sprague-Dawley (SD) rats . Another potential direction could be to explore how 3-(3-Methoxyphenyl)propionic acid contributes to improved hepatic lipid metabolism via GPR41 .
作用機序
3-(3-メトキシフェニル)プロピオン酸の作用機序は、特定の分子標的や経路との相互作用を伴います。代謝物として、酵素活性やシグナル伝達経路の調節など、さまざまな生化学的プロセスに関与しています。 メトキシ基とカルボン酸基は、生体分子との相互作用に重要な役割を果たしています .
生化学分析
Biochemical Properties
3-(3-Methoxyphenyl)propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme hydroxycinnamate reductase, which facilitates the conversion of 4-hydroxy-3-methoxycinnamic acid to 3-(3-Methoxyphenyl)propionic acid . This interaction is crucial for the metabolism of hydroxycinnamic acids, which are abundant in plants.
Cellular Effects
3-(3-Methoxyphenyl)propionic acid influences various cellular processes. It has been shown to affect glucose and lipid metabolism in hepatic cells by interacting with the GPR41 receptor . This interaction enhances lipid catabolism and improves hepatic steatosis. Additionally, 3-(3-Methoxyphenyl)propionic acid has been observed to inhibit protein catabolism and enhance muscle strength in animal models .
Molecular Mechanism
The molecular mechanism of 3-(3-Methoxyphenyl)propionic acid involves its binding interactions with specific receptors and enzymes. For instance, it activates the GPR41 receptor, which plays a crucial role in lipid metabolism . This activation stimulates lipid catabolism pathways, leading to improved metabolic homeostasis. Additionally, 3-(3-Methoxyphenyl)propionic acid inhibits protein catabolism by modulating the expression of related genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Methoxyphenyl)propionic acid have been observed to change over time. The compound is stable under standard storage conditions but may degrade when exposed to strong oxidizing agents . Long-term studies have shown that 3-(3-Methoxyphenyl)propionic acid can maintain its effects on cellular function, including enhanced lipid metabolism and protein synthesis .
Dosage Effects in Animal Models
The effects of 3-(3-Methoxyphenyl)propionic acid vary with different dosages in animal models. Low doses have been shown to enhance muscle strength and improve hepatic metabolism . High doses may lead to adverse effects, such as increased protein catabolism and potential toxicity . It is essential to determine the optimal dosage to maximize the benefits while minimizing adverse effects.
Metabolic Pathways
3-(3-Methoxyphenyl)propionic acid is involved in several metabolic pathways. It is a product of the reduction of 4-hydroxy-3-methoxycinnamic acid by hydroxycinnamate reductase . This compound also interacts with enzymes involved in lipid metabolism, such as GPR41, to enhance lipid catabolism and improve metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 3-(3-Methoxyphenyl)propionic acid is transported and distributed through various mechanisms. It is soluble in water and can be transported via aqueous channels . The compound is distributed to multiple organs, including the liver, kidneys, and muscles, where it exerts its effects on lipid and protein metabolism .
Subcellular Localization
The subcellular localization of 3-(3-Methoxyphenyl)propionic acid is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and receptors involved in metabolic processes . The compound may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in modulating metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions
3-(3-Methoxyphenyl)propionic acid can be synthesized through the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas (H2) as the reducing agent . The reaction conditions typically involve moderate temperatures and pressures to ensure efficient conversion.
Industrial Production Methods
In industrial settings, the production of 3-(3-Methoxyphenyl)propionic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for the efficient and cost-effective production of this compound .
化学反応の分析
反応の種類
3-(3-メトキシフェニル)プロピオン酸は、次のようなさまざまな化学反応を起こします。
酸化: メトキシ基は、対応するアルデヒドまたはカルボン酸に酸化されます。
還元: カルボン酸基は、アルコールに還元されます。
置換: メトキシ基は、適切な条件下で他の官能基に置換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化アルミニウムリチウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: ハロゲン(例えば、臭素)や求核剤(例えば、アミン)などの試薬が置換反応に使用されます。
生成される主な生成物
酸化: 3-(3-メトキシフェニル)プロピオンアルデヒドまたは3-(3-メトキシフェニル)プロピオン酸の生成。
還元: 3-(3-メトキシフェニル)プロパノールの生成。
置換: 使用される試薬に応じて、さまざまな置換誘導体の生成。
4. 科学研究への応用
3-(3-メトキシフェニル)プロピオン酸は、科学研究において幅広い応用範囲を持っています。
化学: 複雑な有機分子の合成における中間体として使用されます。
生物学: ヒト内因性代謝物としての役割と、生体システムとの相互作用について研究されています.
類似化合物との比較
類似化合物
- 3-(4-メトキシフェニル)プロピオン酸
- 3-(3,4-ジメトキシフェニル)プロピオン酸
- 3-(4-ヒドロキシ-3-メトキシフェニル)プロピオン酸
比較
3-(3-メトキシフェニル)プロピオン酸は、ベンゼン環上のメトキシ基の位置が異なることで、化学反応性と生物活性に影響を与えています。 3-(4-メトキシフェニル)プロピオン酸と比較して、3-(3-メトキシフェニル)プロピオン酸におけるメトキシ基のメタ位は、異なる立体効果と電子効果をもたらし、化学的挙動や相互作用に違いが生じます .
特性
IUPAC Name |
3-(3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJQJLOZWBZEGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146990 | |
| Record name | 3-(m-Methoxyphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methoxybenzenepropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10516-71-9 | |
| Record name | 3-(3-Methoxyphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10516-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(m-Methoxyphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010516719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10516-71-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(m-Methoxyphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(m-methoxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methoxybenzenepropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary chemical reaction 3-(3-Methoxyphenyl)propionic acid is known to undergo according to the research?
A1: 3-(3-Methoxyphenyl)propionic acid readily undergoes acid-catalyzed ring closure to form 2-phenyl-1-indanone. [, ] This intramolecular Friedel-Crafts acylation is a key step in synthesizing various compounds, including more complex molecules like 6-(4-methanesulfonylphenyl)-5-[4-(2-piperidin-1-yl-ethoxy)phenoxy]naphthalen-2-ol, a selective estrogen receptor modulator. []
Q2: Does the structure of 3-(3-Methoxyphenyl)propionic acid influence its crystal packing?
A2: Yes, the presence of the carboxylic acid (COOH) group in 3-(3-Methoxyphenyl)propionic acid plays a significant role in its crystal structure. [] It promotes the formation of cyclic ring structures (R22(8) synthons) through intermolecular hydrogen bonding between the oxygen atom of the carboxylic acid group of one molecule and the hydrogen atom of the carboxylic acid group of another molecule. This contributes to the overall three-dimensional arrangement of the molecules within the crystal lattice. []
Q3: Are there any known byproducts formed during the ring closure reaction of 3-(3-Methoxyphenyl)propionic acid?
A3: Yes, the acid-catalyzed ring closure of 3-(3-Methoxyphenyl)propionic acid can lead to the formation of byproducts. [] While the specific structures of these byproducts were not definitively confirmed in the provided research, their presence highlights that the reaction may not be entirely selective, and other pathways might compete with the desired indanone formation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium;2-[[1-(2-chloro-6-methylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-[(3-chloro-1-oxido-1,2,4-benzotriazin-1-ium-7-carbonyl)amino]benzenesulfonate](/img/structure/B79808.png)
